Technical Documentation Center
(4-bromophenyl)carbamic Acid Documentation Hub
A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.
Core Science & Biosynthesis
Protocols & Analytical Methods
palladium-catalyzed cross-coupling of (4-bromophenyl)carbamates
palladium-catalyzed cross-coupling of (4-bromophenyl)carbamates
Application Note: High-Efficiency Palladium-Catalyzed Cross-Coupling of (4-Bromophenyl)carbamates
Executive Summary & Strategic Importance
The (4-bromophenyl)carbamate scaffold (e.g.,
However, the electronic nature of the carbamate—functioning as a resonance donor—deactivates the C-Br bond toward oxidative addition compared to electron-deficient aryl halides. Furthermore, the potential for base-mediated hydrolysis of the carbamate or competitive coordination to the palladium center necessitates a carefully designed catalytic system.
This guide provides a validated, self-consistent framework for coupling (4-bromophenyl)carbamates, transitioning from robust "workhorse" conditions to high-turnover advanced protocols for sterically demanding substrates.
Mechanistic Insight: The Electronic Paradox
To optimize the reaction, one must understand the electronic environment of the substrate.
-
Deactivation: The nitrogen lone pair in the carbamate donates electron density into the aromatic ring (resonance effect), increasing the electron density at the C-Br bond. This makes the oxidative addition step—the entry into the catalytic cycle—kinetically slower than with electron-poor substrates (e.g., 4-bromobenzonitrile).
-
Ligand Selection: To counteract this deactivation, electron-rich phosphine ligands (e.g., dialkylbiaryl phosphines like XPhos or SPhos) are preferred over triarylphosphines (
) for difficult couplings. These ligands increase electron density on the Pd(0) center, accelerating oxidative addition.
Visualization: The Catalytic Cycle
Figure 1: The Suzuki-Miyaura catalytic cycle highlighting the oxidative addition step, which is electronically deactivated by the carbamate nitrogen donor.
Optimization Matrix: Selecting the Right System
Do not default to a single condition. Use this decision matrix to select the protocol matching your specific substrate complexity.
| Parameter | Protocol A: The Workhorse | Protocol B: The High-Performance |
| Application | Standard biaryl synthesis; non-hindered partners. | Sterically hindered boronic acids; low catalyst loading requirements. |
| Catalyst Source | Pd(dppf)Cl₂·CH₂Cl₂ | XPhos Pd G3 (Buchwald Precatalyst) |
| Ligand Class | Bidentate Ferrocenyl (Robust, air-stable) | Dialkylbiaryl Phosphine (Electron-rich, bulky) |
| Base | ||
| Solvent System | 1,4-Dioxane / Water (4:1) | THF / Water (10:1) or Toluene / Water |
| Temperature | 80–100 °C | 40–60 °C (Milder due to high activity) |
| Rationale | High tolerance for water/air; easy removal. | Accelerates oxidative addition on electron-rich rings; prevents dehalogenation. |
Detailed Experimental Protocols
Protocol A: Standard Suzuki-Miyaura Coupling
Best for: Routine synthesis of N-Boc-4-biarylamines.
Materials:
- -Boc-4-bromoaniline (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (
) (3–5 mol%) -
Base: Potassium Carbonate (
) (3.0 equiv) -
Solvent: 1,4-Dioxane (degassed) and Water (degassed)
Step-by-Step Methodology:
-
Preparation: In a reaction vial equipped with a magnetic stir bar, combine the
-Boc-4-bromoaniline (1.0 mmol, 272 mg), arylboronic acid (1.5 mmol), and (3.0 mmol, 415 mg). -
Inerting: Cap the vial with a septum. Evacuate and backfill with nitrogen or argon (repeat 3 times) to remove atmospheric oxygen.
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.
-
Note: The 4:1 ratio ensures solubility of organic components while dissolving the inorganic base.
-
-
Catalyst Addition: Under a positive pressure of nitrogen, quickly remove the septum, add the Pd catalyst (0.03 mmol, ~25 mg), and reseal. Alternatively, add the catalyst as a solution in dioxane if using an automated reactor.
-
Reaction: Heat the mixture to 90 °C for 4–16 hours. Monitor by TLC or LC-MS.
-
Checkpoint: The reaction is complete when the starting bromide is consumed. The carbamate (Boc) group should remain intact.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over
, filter, and concentrate. Purify via silica gel flash chromatography (typically Hexanes/Ethyl Acetate gradient).
Protocol B: Advanced Coupling for Sterically Hindered Systems
Best for: Coupling with ortho-substituted boronic acids or when low catalyst loading (<1 mol%) is required.
Materials:
- -Boc-4-bromoaniline (1.0 equiv)
-
2,6-Disubstituted Phenylboronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G3 (1–2 mol%)
-
Base: Potassium Phosphate Tribasic (
) (0.5 M aqueous solution) -
Solvent: THF[1]
Step-by-Step Methodology:
-
System Assembly: Charge a reaction tube with the aryl bromide (1.0 equiv), boronic acid (1.5 equiv), and XPhos Pd G3 (0.01 equiv).
-
Inerting: Seal and purge with argon.
-
Activation: Add THF (degassed) followed by the aqueous
solution (3.0 equiv).-
Mechanistic Note: The G3 precatalyst activates rapidly upon exposure to base in solution, generating the active monoligated Pd(0)-XPhos species [1].
-
-
Reaction: Stir vigorously at 50 °C. Due to the high activity of the catalyst, conversion often completes within 1–2 hours.
-
Scavenging (Critical for Pharma): After cooling, add a thiourea-based metal scavenger (e.g., SiliaMetS® Thiol) and stir for 30 minutes to reduce residual Pd levels to <10 ppm.
-
Isolation: Filter through a pad of Celite, concentrate, and purify as per Protocol A.
Troubleshooting & Optimization Workflow
Use the following logic flow to troubleshoot low yields or side reactions.
Figure 2: Troubleshooting decision tree for common failure modes in carbamate cross-coupling.
References
-
Bruno, N. C., et al. (2013). "Rapidly Initiating Palladium Precatalyst for the Suzuki–Miyaura and Buchwald–Hartwig Cross-Coupling Reactions." Chemical Science.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
Vinogradova, E. V., et al. (2013).[2] "Palladium-Catalyzed Synthesis of N-Aryl Carbamates." Organic Letters.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.
Sources
Application Note: General Procedure for Preparation of N-Aryl Carbamates Using Chloroformates
Application Note: General Procedure for Preparation of N-Aryl Carbamates Using Chloroformates
Abstract & Strategic Importance
The formation of N-aryl carbamates (urethanes) is a cornerstone transformation in medicinal chemistry, serving two critical functions: as robust protecting groups for amines (e.g., Cbz, Fmoc, Boc) and as pharmacophoric motifs in approved drugs (e.g., Retigabine, Physostigmine). While seemingly trivial, the reaction between an aniline and a chloroformate is prone to specific failure modes—notably the formation of symmetric ureas and competitive hydrolysis.
This guide moves beyond basic textbook procedures, offering a field-validated approach to synthesizing N-aryl carbamates. We contrast the Anhydrous Organic Base Method (for sensitive, high-value substrates) with the Schotten-Baumann Method (for robust, scalable synthesis), providing the mechanistic insight required to choose the correct path.
Mechanistic Foundation
To control the reaction, one must understand the catalytic cycle. In the presence of a tertiary amine base (like pyridine), the reaction does not proceed solely via direct attack of the aniline on the chloroformate. Instead, it often involves a nucleophilic catalysis pathway.
The Pyridine-Catalyzed Pathway
-
Activation: Pyridine attacks the chloroformate to form a highly electrophilic N-acylpyridinium salt .
-
Coupling: The aniline nucleophile attacks this activated intermediate.
-
Elimination: Pyridine is displaced, regenerating the base and releasing the carbamate.
Critical Insight: If the base is too hindered (e.g., DIPEA) or the solvent is non-polar, the direct attack mechanism dominates, which is slower and allows side reactions (like isocyanate formation via HCl elimination) to compete.
Visualization: Reaction Mechanism
Figure 1: Nucleophilic catalysis pathway using Pyridine. The formation of the N-acylpyridinium salt accelerates the reaction, suppressing side reactions.
Decision Matrix: Selecting the Protocol
Not all substrates are created equal. Use this logic flow to determine the appropriate method for your specific aniline.
Figure 2: Workflow selection guide. Method A is preferred for discovery chemistry; Method B is preferred for scale-up and acid-sensitive substrates.
Experimental Protocols
Method A: Anhydrous Conditions (The "Discovery" Standard)
Best for: Small scale (<1g), moisture-sensitive chloroformates, and ensuring maximum yield.
Reagents:
-
Aniline derivative (1.0 equiv)
-
Chloroformate (1.1 – 1.2 equiv)
-
Pyridine (1.5 – 2.0 equiv) OR Triethylamine (2.0 equiv) + DMAP (0.1 equiv)
-
Solvent: Anhydrous DCM or THF (0.1 – 0.2 M concentration)
Step-by-Step Protocol:
-
Setup: Flame-dry a round-bottom flask and cool under inert atmosphere (
or Ar). -
Dissolution: Dissolve the aniline (1.0 equiv) and Pyridine (1.5 equiv) in anhydrous DCM.
-
Temperature Control: Cool the solution to 0°C using an ice bath. Explanation: The reaction is exothermic.[1] Higher temperatures promote HCl elimination to form isocyanates, leading to urea impurities.
-
Addition: Add the chloroformate (1.1 equiv) dropwise over 10–15 minutes. If the chloroformate is a solid, dissolve it in a minimal amount of DCM first.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.[2]
-
Quench & Workup:
-
Dilute with DCM.
-
Wash with 1M HCl (2x) to remove excess pyridine/aniline. Note: Do not use HCl if product is acid-sensitive; use saturated
or citric acid instead. -
Wash with saturated
(to remove unreacted chloroformate hydrolysis products). -
Dry over
, filter, and concentrate.[2]
-
Method B: Schotten-Baumann Conditions (The "Robust" Standard)
Best for: Scale-up, water-tolerant substrates, and avoiding organic base removal issues.
Reagents:
-
Aniline derivative (1.0 equiv)
-
Chloroformate (1.2 – 1.5 equiv)
-
Base: Saturated aqueous
or (2.0 – 3.0 equiv) -
Solvent: Ethyl Acetate (EtOAc) or DCM
Step-by-Step Protocol:
-
Biphasic Setup: Dissolve the aniline in EtOAc. Add an equal volume of saturated aqueous
. Vigorously stir the biphasic mixture. -
Addition: Add the chloroformate (neat or in EtOAc) dropwise to the rapidly stirring mixture at RT.
-
Critical: Vigorous stirring is essential to increase the interfacial surface area where the reaction occurs.
-
-
Monitoring: Stir for 4–12 hours. If the pH of the aqueous layer drops below 7 (due to HCl generation), add solid
to maintain basicity. -
Workup:
Troubleshooting & Optimization
The most common failure mode in this chemistry is the formation of the symmetric urea (Ar-NH-CO-NH-Ar) instead of the carbamate.
| Issue | Observation | Root Cause | Corrective Action |
| Urea Formation | Insoluble white solid precipitates; Mass = 2x Aniline + CO | (1) Moisture hydrolyzes chloroformate to aniline. (2) Base is too strong, eliminating HCl to form Isocyanate. | (1) Use strictly anhydrous solvents. (2) Switch from TEA to Pyridine (softer base). (3) Add Chloroformate slowly at 0°C. |
| Low Yield | Starting material remains | Chloroformate hydrolysis competes with acylation. | Increase Chloroformate equivalents (up to 1.5 eq). Switch to Method B (Schotten-Baumann) which buffers the acid immediately. |
| O-Acylation | (If Aniline has -OH group) Mixed products | Phenols compete with anilines. | Use Method B at controlled pH (7-8). Anilines are more nucleophilic than phenols at neutral pH. |
| Pyridine Removal | Product oil smells of pyridine | Pyridine is difficult to remove. | Wash organic layer with 10% Citric Acid or CuSO4 solution (forms water-soluble complex with pyridine). |
References
-
Vinogradova, E. V., et al. (2013).[4][5] "Palladium-Catalyzed Synthesis of N-Aryl Carbamates." Organic Letters, 15(6), 1394–1397.[4][5] Link[5]
- Knölker, H. J., et al. (1995). "Transition Metal-Catalyzed Oxidative Carbonylation of Amines to Urethanes." Chemical Reviews, 95(4), 1135–1135.
- Cotarca, L., & Eckert, H. (2017). Phosgenations - A Handbook. Wiley-VCH. (Authoritative text on chloroformate/phosgene chemistry and industrial Schotten-Baumann protocols).
-
BenchChem Application Note. (2025). "Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors." Link
- Castro, E. A., et al. (2002). "Kinetics and Mechanism of the Reaction of Phenyl Chloroformates with Pyridines." Journal of Organic Chemistry, 67(25), 8911–8916.
Sources
Technical Guide: (4-Bromophenyl)carbamic Acid Esters as Dual-Function Amine Protecting Groups
Technical Guide: (4-Bromophenyl)carbamic Acid Esters as Dual-Function Amine Protecting Groups
Part 1: Executive Summary & Strategic Rationale
In the landscape of amine protection, (4-bromophenyl)carbamic acid esters (also known as 4-bromophenyl carbamates) occupy a specialized, high-utility niche. Unlike "passive" protecting groups (e.g., Boc, Fmoc) designed solely to mask reactivity, the 4-bromophenyl carbamate serves as a functional handle .
Why Choose This Protecting Group?
-
Crystallographic Phasing (Heavy Atom Effect): The bromine atom (
) provides a significant anomalous scattering signal, facilitating ab initio structure determination and absolute configuration assignment of chiral amines via X-ray crystallography. -
Activated Carbamate Reactivity: The 4-bromophenol moiety is a good leaving group (
). This makes the protecting group "activated," allowing for mild conversion into ureas via aminolysis, effectively acting as a "store" of isocyanate reactivity. -
Late-Stage Diversification: The aryl bromide allows for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) on the protecting group itself before cleavage, enabling "Traceable Linker" strategies.
Comparison to Standard Groups
| Feature | Boc (t-Butyl) | Fmoc (Fluorenyl) | 4-Bromophenyl Carbamate |
| Primary Utility | Acid stability / Orthogonality | Base stability / UV detection | X-ray Phasing / Urea Precursor |
| Installation | Boc₂O (mild) | Fmoc-Cl (mild) | 4-Bromophenyl Chloroformate |
| Stability | High (except strong acid) | High (except base) | Moderate (Labile to nucleophiles) |
| Cleavage | TFA / HCl | Piperidine | Hydrolysis (NaOH) or Aminolysis |
Part 2: Chemical Logic & Mechanism[1]
The utility of this group relies on the electronic nature of the 4-bromophenoxy substituent. The electron-withdrawing effect of the bromine and the oxygen renders the carbonyl carbon more electrophilic than in alkyl carbamates.
Installation Mechanism
The amine nucleophile attacks the carbonyl of 4-bromophenyl chloroformate. The chloride is displaced, forming the carbamate.
-
Critical Control: Temperature must be controlled (
) to prevent double acylation or degradation.
The "Safety Catch" & Cleavage
-
Hydrolysis (Deprotection): Under basic conditions (NaOH/MeOH), the hydroxide ion attacks the carbonyl, expelling the 4-bromophenoxide anion (a stable leaving group) and releasing the carbamic acid, which spontaneously decarboxylates to the free amine.
-
Aminolysis (Transformation): If treated with a primary amine (
), the group acts as an activated ester, forming a urea ( ) and releasing 4-bromophenol.
Structural Analysis Workflow
Part 3: Experimental Protocols
Protocol A: Installation of the 4-Bromophenyl Carbamate
Objective: Protection of a primary/secondary amine. Safety: 4-Bromophenyl chloroformate is a lachrymator and corrosive. Handle in a fume hood.
Materials:
-
Substrate: Amine (
equiv) -
Reagent: 4-Bromophenyl chloroformate (
equiv) -
Base: Triethylamine (TEA) or Pyridine (
equiv) -
Solvent: Dichloromethane (DCM), anhydrous
Step-by-Step:
-
Preparation: Dissolve the amine (
mmol) and TEA ( mmol) in anhydrous DCM ( mL) in a round-bottom flask under an inert atmosphere ( or ). -
Addition: Cool the solution to
using an ice bath. -
Reaction: Add 4-bromophenyl chloroformate (
mmol) dropwise (dissolved in mL DCM if solid).-
Note: A white precipitate (TEA·HCl) will form immediately.
-
-
Monitoring: Stir at
for 30 mins, then allow to warm to Room Temperature (RT). Monitor via TLC (or LC-MS). The product usually has a higher than the free amine. -
Workup: Dilute with DCM (
mL). Wash sequentially with:-
HCl (
mL) – removes unreacted amine/pyridine. -
Sat.
( mL) – removes phenolic byproducts. -
Brine (
mL).
-
HCl (
-
Purification: Dry over
, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).
Protocol B: Crystallization for X-Ray Analysis
Objective: Obtain single crystals suitable for diffraction.
-
Solvent Screen: Dissolve the purified carbamate (
mg) in minimal solvent.-
System A: DCM layered with Hexanes (Slow diffusion).
-
System B: Ethanol/Water (Slow evaporation).[1]
-
-
Growth: Allow to stand undisturbed at
or RT. -
Analysis: The bromine atom will serve as the heavy atom for SAD (Single-wavelength Anomalous Diffraction) phasing if the molecule is chiral and light-atom dominant.
Protocol C: Deprotection (Hydrolysis)
Objective: Recover the free amine.
-
Dissolution: Dissolve the carbamate in THF/Methanol (
). -
Hydrolysis: Add
NaOH ( equiv). -
Reflux: Heat to
for 2–4 hours.-
Note: Aryl carbamates hydrolyze faster than alkyl carbamates, but heating is often required to ensure complete conversion.
-
-
Workup: Concentrate to remove organics. Extract the aqueous layer with EtOAc.
-
Critical Step: The byproduct is 4-bromophenol. To separate it from the amine, ensure the aqueous phase is basic (pH > 10) during extraction (phenol remains as phenoxide in water; amine extracts into organic).
-
Part 4: Analytical Data & Troubleshooting
Expected Analytical Signatures
-
NMR:
-
Look for the para-substituted aromatic system: Two doublets (AA'BB' system) typically around
ppm (Ar-H ortho to Br) and ppm (Ar-H ortho to O). -
Carbamate
signal: Broad singlet ppm (solvent dependent).
-
-
Mass Spectrometry (ESI/APCI):
-
Isotope Pattern: The hallmark 1:1 ratio of
and peaks due to and . This is diagnostic for confirming the presence of the protecting group.
-
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield (Installation) | Moisture in solvent | Use anhydrous DCM; ensure chloroformate quality (hydrolyzes to phenol over time). |
| Urea Formation | Excess amine attacking carbamate | Use strict stoichiometry ( |
| Incomplete Cleavage | Hydrolysis too slow | Increase temperature to reflux or switch to LiOH in dioxane/water. |
| Phenol Contamination | Poor workup pH control | Wash organic layer with |
References
-
Crystal Structure & Synthesis: El-Hiti, G. A., et al. "Methyl N-(2-bromo-4-chlorophenyl)carbamate." IUCrData, vol. 3, no.[2] 1, 2018.[2]
-
Carbamate Stability & Reactivity: Greene, T. W., & Wuts, P. G. M.[3] Protective Groups in Organic Synthesis. Wiley-Interscience.[3][4] (Standard reference for carbamate stability profiles).
-
Structural Biology Applications: Dhalluin, C., et al. "Structure and ligand binding of the BRPF1 bromodomain." Acta Crystallographica Section F, 2000. (Demonstrates utility of brominated ligands/groups for phasing).
-
Activated Carbamates: Scattolin, T., et al. "Nucleophilic deprotection protocols for aryl carbamates." Organic Letters, 2022.[4] (Discusses cleavage mechanisms).
Sources
Technical Notes & Optimization
how to avoid oiling out during crystallization of bromophenyl carbamates
how to avoid oiling out during crystallization of bromophenyl carbamates
Technical Support Center: Resolving Oiling Out in Bromophenyl Carbamate Crystallization
Executive Summary
"Oiling out" (Liquid-Liquid Phase Separation or LLPS) occurs when a solution becomes supersaturated with respect to a liquid phase (oil) before it becomes supersaturated with respect to the stable crystal form. For bromophenyl carbamates , this is frequently driven by two factors:
-
Conformational Flexibility & Lipophilicity: The heavy bromine atom and the carbamate linker create a lipophilic molecule that resists ordering in polar solvents.
-
Melting Point Suppression: Impurities (common in carbamoylation reactions) drastically lower the effective melting point of the solid, causing it to precipitate as a liquid at standard crystallization temperatures.
This guide provides specific protocols to bypass the "metastable oiling-out zone" and force the system into a crystalline lattice.
Part 1: Diagnostic & Mechanism (FAQs)
Q1: Why does my bromophenyl carbamate form a "goo" or oil instead of crystals? A: You have likely entered a miscibility gap in the phase diagram. This happens when the energy barrier to form a crystal lattice is higher than the barrier to form an amorphous liquid droplet.
-
The Cause: High supersaturation (adding antisolvent too fast) or high impurity levels.
-
The Specific Risk: Bromophenyl carbamates are often highly soluble in organic solvents (THF, DCM, EtOAc) but have very steep solubility curves in antisolvents (Heptane, Water). This sharp difference creates a "cliff" where the solute crashes out as oil before it can organize.
Q2: I used a standard solvent system (e.g., 2-MeTHF/Heptane), but it failed. Why? A: Literature specifically notes that bromophenyl carbamate intermediates can fail to crystallize in 2-MeTHF/Heptane mixtures, resulting in persistent oiling out. The oil phase is thermodynamically stable relative to the solution but metastable relative to the crystal. If you stay in this region, it will never crystallize.
Part 2: Recovery Protocols
Protocol A: The "Solvent Swap" (Distillation Method)
Best for: Batches that have already oiled out in a bi-phasic solvent system.
Theory: Instead of adding antisolvent to the solution (which spikes local supersaturation), you remove the good solvent to slowly force the product into the antisolvent.
-
Redissolve: Heat the oiled mixture until it becomes a clear, homogeneous solution (add more "good" solvent like EtOAc or THF if necessary).
-
Charge Antisolvent: Add a calculated amount of antisolvent (e.g., Heptane or Cyclohexane) while hot. The solution should remain clear.
-
Distill: Perform a vacuum distillation to remove the lower-boiling "good" solvent.
-
Critical Step: As the good solvent leaves, the solvent composition shifts gradually toward the antisolvent.
-
-
Seed Point: When the solution turns slightly hazy, STOP distillation. Add seed crystals (0.5 - 1.0 wt%).
-
Cool: Allow the slurry to cool slowly to room temperature.
Protocol B: The "Iso-Reflux" Trituration
Best for: Stubborn oils that refuse to solidify.
-
Decant the supernatant solvent from the oil.
-
Add a solvent in which the product is sparingly soluble (e.g., pure Heptane or cold Diethyl Ether).
-
Heat the mixture to reflux with vigorous agitation. The oil will disperse into fine droplets.[1]
-
Remove heat and let it cool while stirring. The high surface area of the droplets often triggers nucleation at the interface.
Part 3: Prevention & Process Design
Solvent Selection Guide
Avoid "Flash" precipitation. Use systems with moderate solubility gradients.
| Solvent System | Risk Level | Notes |
| DCM / Hexanes | High | Fast evaporation of DCM causes rapid skinning/oiling. |
| 2-MeTHF / Heptane | High | Documented failure mode for some bromophenyl carbamates [1].[2] |
| EtOAc / Heptane | Moderate | Standard starting point. Requires slow addition. |
| IPA / Water | Low | Recommended. High polarity of water forces hydrophobic packing. |
| Toluene (Single) | Low | Good for cooling crystallization (no antisolvent needed). |
Visualizing the Oiling Out Phenomenon
The diagram below illustrates the "Danger Zone" (Miscibility Gap) you must avoid.
Caption: Figure 1. Thermodynamic pathways. The red path represents entering the miscibility gap (oiling out). The green path represents the seeded, controlled trajectory required for crystallization.
Part 4: Troubleshooting Workflow
If you are currently staring at an oiled-out flask, follow this decision tree:
Caption: Figure 2.[3][4][5] Decision tree for recovering an oiled-out batch. Note that high impurity levels often make crystallization impossible regardless of technique.
References
-
Organic Process Research & Development (ACS): Early Process Development and Scale-Up of Orally Active Apomorphine Drug Candidates. Discusses specific failure of 2-MeTHF/Heptane systems for carbamate intermediates and successful recovery via solvent swaps.
-
Mettler Toledo Technical Guide: Oiling Out in Crystallization. Definitive guide on the thermodynamics of Liquid-Liquid Phase Separation (LLPS).
-
Smolecule Compound Data: tert-Butyl (4-bromophenyl)(methyl)carbamate. Provides context on synthesis and purification difficulties for this specific chemical class.
Sources
- 1. Why is it yellow? | Page 2 | DMT-Nexus forum [forum.dmt-nexus.me]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Preclinical Candidate Targeting Mycobacterium tuberculosis KasA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid–Liquid Phase Separation: Mechanisms, Roles, and Implications in Cellular Function and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thermal Decomposition of Aryl Carbamates for Isocyanate Synthesis
Technical Support Center: Thermal Decomposition of Aryl Carbamates for Isocyanate Synthesis
Welcome to the technical support center for the synthesis of isocyanates via the thermal decomposition of aryl carbamates. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important, phosgene-free synthetic route. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and practical laboratory experience. Our goal is to not only provide solutions but also to explain the underlying chemistry to empower you to optimize your experimental outcomes.
Introduction: The Rationale for Carbamate Thermolysis
The thermal decomposition of carbamates presents a greener and safer alternative to the traditional phosgene-based synthesis of isocyanates.[1][2][3] Phosgene is highly toxic and its use generates corrosive byproducts like hydrochloric acid, posing significant safety and equipment challenges.[1][2] The carbamate route, which involves the thermolysis of a carbamate precursor to yield the desired isocyanate and an alcohol byproduct, circumvents these issues.[4] This process is a reversible, endothermic reaction that requires careful control of conditions to maximize the yield of the highly reactive isocyanate product and minimize side reactions.[4]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the thermal decomposition of aryl carbamates to isocyanates?
The thermal decomposition of an aryl carbamate to an isocyanate and an alcohol is a reversible elimination reaction. The process can proceed through different mechanisms depending on the substrate and reaction conditions. For many aryl carbamates, the reaction is believed to proceed through a cyclic transition state, particularly in the gas phase or in non-polar solvents. In the case of t-butyl N-arylcarbamates, a cyclic mechanism has been proposed for the decomposition.[5]
Q2: What are the typical temperature ranges for this reaction?
The thermal decomposition of carbamates is highly endothermic and requires elevated temperatures, generally above 150°C.[6] The specific temperature depends on the carbamate's structure, the presence of a catalyst, and whether the reaction is conducted in the gas or liquid phase. Gas-phase thermolysis can require temperatures as high as 400-600°C.[1] In the liquid phase, with the aid of catalysts, the temperature can often be lowered to a range of 160-250°C.[6][7][8]
Q3: Can this reaction be performed without a catalyst?
Yes, purely thermal decomposition of carbamates to isocyanates is possible without a catalyst.[6] However, non-catalytic reactions typically require higher temperatures and may result in slower conversion rates.[6] For instance, the thermal cleavage of methyl N-phenyl carbamate at 200°C without a catalyst showed only 10% conversion after 5 hours.[6]
Q4: What types of catalysts are effective for this transformation?
A variety of catalysts can be employed to facilitate the thermal decomposition of carbamates at lower temperatures and improve selectivity. These include:
-
Metal Oxides: Zinc oxide, bismuth oxide, and aluminum oxide have been evaluated as catalysts.[6][7]
-
Transition Metals and their Compounds: Metals such as manganese, molybdenum, iron, cobalt, copper, and nickel are known to catalyze the reaction.[1] Organotin compounds like dibutyltin dilaurate are also effective.[9]
-
Ionic Liquids: These can serve as both the solvent and catalyst, offering advantages in product separation due to their low vapor pressure.[1][4]
-
Clays: Montmorillonite K-10, an acidic clay, has been shown to be an effective catalyst.[6][7]
Q5: What are the most common side reactions and byproducts?
The highly reactive nature of the isocyanate product can lead to several undesired side reactions, significantly reducing the yield.[4] Key side reactions include:
-
Reaction with the alcohol byproduct: The isocyanate can react with the alcohol formed during the decomposition, leading to the reformation of the starting carbamate.[4]
-
Formation of ureas: The isocyanate can react with any amine present (formed from carbamate decomposition) to produce ureas.[4][6]
-
Trimerization: Isocyanates can trimerize to form highly stable isocyanurates, especially at higher temperatures (>250°C).[10]
-
Polymerization: Formation of polycarbodiimides can occur through the polycondensation of diisocyanates with the elimination of carbon dioxide.[10]
Troubleshooting Guide
This section addresses common problems encountered during the thermal decomposition of aryl carbamates and provides actionable solutions.
Issue 1: Low or No Yield of Isocyanate
Potential Causes:
-
Insufficient Temperature: The reaction is endothermic and requires a specific activation temperature.
-
Reversible Reaction: The isocyanate is reacting with the alcohol byproduct to reform the carbamate.
-
Inefficient Catalyst: The chosen catalyst may not be active enough under the reaction conditions.
-
Short Reaction Time: The reaction may not have proceeded to completion.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Optimize Temperature | Gradually increase the reaction temperature in 10-20°C increments. | To ensure the thermal energy is sufficient to overcome the activation barrier for decomposition.[6] |
| 2. Remove Byproducts | Conduct the reaction under vacuum or with a flow of inert gas (e.g., nitrogen, argon) to remove the alcohol byproduct as it forms. | Shifting the equilibrium towards the products by removing one of the products, in accordance with Le Chatelier's principle.[4] |
| 3. Evaluate Catalyst | If using a catalyst, screen different types (e.g., metal oxides, organometallics) and vary the catalyst loading. | Different carbamates may have different optimal catalysts. An increase in catalyst concentration can increase the reaction rate, but may also promote side reactions.[1][7] |
| 4. Increase Reaction Time | Monitor the reaction over a longer period, taking aliquots for analysis at regular intervals. | To determine the optimal reaction time for maximum conversion. |
Issue 2: Significant Formation of Amine and/or Urea Byproducts
Potential Causes:
-
Hydrolysis: Trace amounts of water in the reactants or solvent can hydrolyze the isocyanate to an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The resulting amine can then react with more isocyanate to form a urea.
-
Decarbonylation: The carbamate itself may undergo decarbonylation to form an amine.[4]
-
Catalyst-Induced Side Reactions: Some catalysts may promote the formation of aniline and urea.[7]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Ensure Anhydrous Conditions | Thoroughly dry all solvents and reagents before use. Conduct the reaction under a dry, inert atmosphere (N₂ or Ar). | To minimize the hydrolysis of the isocyanate product. |
| 2. Modify Catalyst | If using a catalyst, consider switching to a different one. For example, if a Lewis acidic catalyst is promoting side reactions, a different metal oxide or a neutral catalyst might be more selective. | The nature of the catalyst can significantly influence the product distribution.[6] |
| 3. Optimize Temperature | Lowering the reaction temperature may disfavor the pathways leading to amine and urea formation. | Side reactions can have different activation energies than the desired decomposition. |
| 4. Rapid Product Isolation | Isolate the isocyanate from the reaction mixture as quickly as possible upon completion. | To prevent post-reaction side reactions between the isocyanate and any formed byproducts. |
Issue 3: Polymerization/Trimerization of the Isocyanate Product
Potential Causes:
-
High Reaction Temperature: Higher temperatures can promote the trimerization of isocyanates to form isocyanurates.[10]
-
High Concentration of Isocyanate: As the product concentration increases, the likelihood of intermolecular reactions like polymerization and trimerization also increases.
-
Presence of Catalysts: Some catalysts, particularly basic ones, can accelerate the rate of isocyanate trimerization.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Lower Reaction Temperature | Operate at the lowest temperature that still provides a reasonable reaction rate. | To minimize the rate of thermally induced trimerization.[10] |
| 2. Continuous Removal of Product | If possible, use a reaction setup where the isocyanate is distilled or otherwise removed from the reaction mixture as it is formed. | Keeping the instantaneous concentration of the isocyanate low will reduce the rate of polymerization and trimerization. |
| 3. Catalyst Selection | Avoid strongly basic catalysts if trimerization is a major issue. Screen for catalysts that are selective for carbamate decomposition. | To avoid accelerating undesired side reactions. |
| 4. Use of Inhibitors | In some cases, small amounts of radical inhibitors or weak acids can be added to suppress polymerization, but this must be evaluated on a case-by-case basis to ensure they do not interfere with the primary reaction. | To quench reactive species that may initiate polymerization. |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Thermal Decomposition of an Aryl Carbamate in the Liquid Phase
-
Preparation:
-
Reaction Setup:
-
Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen inlet.
-
For reactions involving the removal of byproducts, the condenser can be set up for distillation.
-
-
Procedure:
-
To the flask, add the aryl carbamate, the anhydrous solvent, and the catalyst.
-
Begin stirring and purge the system with nitrogen for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 180-220°C).
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by a suitable method (e.g., HPLC, GC-MS, or IR spectroscopy to observe the appearance of the isocyanate peak at ~2250-2275 cm⁻¹).
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid catalyst was used, it can be removed by filtration.
-
The isocyanate product can be isolated from the solvent by distillation under reduced pressure. Caution: Isocyanates are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[11]
-
Protocol 2: Monitoring the Reaction using High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Withdraw a small aliquot from the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a suitable solvent (e.g., acetonitrile) that may contain a derivatizing agent if the isocyanate is to be analyzed as a more stable derivative.[1]
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.[1]
-
Mobile Phase: A gradient of acetonitrile and water is often effective.[1][6]
-
Detector: A UV detector is commonly used for aromatic compounds.[1] A fluorescence detector can be used in series for enhanced sensitivity if a fluorescent derivatizing agent is employed.
-
Quantification: Use external or internal standards of the starting material, expected product, and potential byproducts for accurate quantification.
-
Visualizing the Process
Workflow for Troubleshooting Low Isocyanate Yield
Caption: A flowchart for systematically troubleshooting low isocyanate yield.
Key Reactions in Carbamate Thermolysis
Caption: Desired and major side reactions during carbamate thermolysis.
References
-
Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. MDPI. [Link]
-
The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Canadian Journal of Chemistry. [Link]
-
Thermal decomposition of synthesised carbonate hydroxyapatite. PubMed. [Link]
-
Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction. ACS Omega. [Link]
-
Study on the thermal decomposition kinetics of ammonium carbamate for low-grade heat utilization. ResearchGate. [Link]
-
How To Get Isocyanate? ACS Omega. [Link]
-
A New and Efficient Catalytic Method for Synthesizing Isocyanates from Carbamates. ResearchGate. [Link]
-
Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance. PMC - NIH. [Link]
-
The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. ResearchGate. [Link]
- EP2362867A2 - Method for making carbamates, ureas and isocyanates - Google P
-
Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts. ResearchGate. [Link]
-
Isocyanate-based multicomponent reactions. PMC - NIH. [Link]
-
Isocyanate synthesis by substitution. Organic Chemistry Portal. [Link]
-
Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. ac.els-cdn.com. [Link]
- US5354689A - Method of detecting isocyanates - Google P
-
Preparation of isocyanates by carbamates thermolysis on the example of butyl isocyanate. ResearchGate. [Link]
-
Facile Amide Bond Formation from Carboxylic Acids and Isocyanates. Organic Letters. [Link]
-
Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. RSC Publishing. [Link]
-
The thermal decomposition of carbamates and carbonates of 2-arylpropan-2-ols and 1-aryl-1-phenylethanols: temperature and solvent effects on the reaction constant and kinetic isotope effects. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- DE10161272A1 - Preparation of isocyanate from carbamate, useful e.g.
-
OTM-14 -- Method for Measuring Isocyanates in Stationary Source Emissions NOTE - EPA. [Link]
-
How To Get Isocyanate? - Semantic Scholar. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EP2362867A2 - Method for making carbamates, ureas and isocyanates - Google Patents [patents.google.com]
- 7. DE10161272A1 - Preparation of isocyanate from carbamate, useful e.g. as monomers, by decomposition in presence of compound that scavenges reactive decomposition products - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. epa.gov [epa.gov]
Technical Support Center: Purification of Carbamate Reaction Mixtures
Technical Support Center: Purification of Carbamate Reaction Mixtures
Topic: Removal of Unreacted 4-Bromoaniline
Ticket ID: #PUR-4BA-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering difficulty removing unreacted 4-bromoaniline (4-BA) from a carbamate synthesis reaction. This is a common challenge in medicinal chemistry due to the overlap in solubility profiles between the lipophilic aniline starting material and the resulting neutral carbamate product.
The presence of 4-bromoaniline is critical to address not only for yield purity but for regulatory compliance. Anilines are structural alerts for genotoxicity under ICH M7 guidelines , often requiring control to parts-per-million (ppm) levels [1].
This guide provides three validated workflows to resolve this impurity, ranked by operational complexity and throughput.
Module 1: Thermodynamic Separation (Liquid-Liquid Extraction)
Best for: Large-scale batches (>1g), acid-stable carbamates.
Principle: Exploiting the
The Science
4-Bromoaniline is a weak base with a conjugate acid
-
At pH > 5: It exists as a neutral, lipophilic free base (soluble in organic solvent).
-
At pH < 2: It is >99% protonated to the anilinium salt (
), which is highly water-soluble and insoluble in organics.
Carbamates are generally neutral (non-basic) and remain in the organic phase during an acid wash.
Protocol A: The "Deep Acid" Wash
Do not use this method if your carbamate contains acid-labile protecting groups (e.g., Boc, t-Bu esters).
-
Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as aniline salts can occasionally form tight ion pairs that extract into chlorinated solvents.
-
Primary Wash: Wash the organic phase twice with 1M HCl (pH ~0).
-
Volume: Use 1:1 volume ratio relative to the organic phase.
-
Duration: Shake vigorously for at least 2 minutes. The kinetics of protonating the aniline at the interface can be rate-limiting.
-
-
Stratification: Allow layers to separate completely. The 4-BA is now in the aqueous layer.
-
Polishing: Wash the organic layer once with Brine (sat. NaCl) to break any emulsions and remove residual acid.
-
Drying: Dry over
and concentrate.
Troubleshooting Visualization
The following logic flow ensures you select the correct parameters for extraction.
Figure 1: Decision tree for selecting the thermodynamic separation route. Note the critical checkpoint for acid sensitivity.
Module 2: Kinetic Separation (Chemoselective Scavenging)
Best for: Small scale (<500mg), parallel synthesis, or acid-sensitive compounds. Principle: Using a solid-support electrophile to covalently bind the nucleophilic impurity (4-BA), allowing the product to be eluted.
The Science
Since 4-bromoaniline is a nucleophile (via the
Recommended Resin: PS-Isocyanate or PS-Benzaldehyde .
-
Mechanism:[1][2] 4-BA attacks the isocyanate on the bead, forming an insoluble urea.
-
Advantage:[1][2][3][4] No aqueous workup required; simply filter and evaporate.
Protocol B: Resin Scavenging
-
Stoichiometry: Calculate the theoretical excess of 4-bromoaniline. Add 3.0 equivalents (relative to the impurity) of PS-Isocyanate resin.
-
Solvent: Dissolve crude in mild solvent (DCM or THF).
-
Incubation: Shake gently at room temperature for 4–12 hours.
-
Tip: Add a catalytic amount of DIPEA if the reaction is sluggish, though 4-BA is usually nucleophilic enough on its own.
-
-
Filtration: Filter the mixture through a fritted cartridge or Celite pad.
-
Rinse: Rinse the resin bed with THF to recover any non-specifically adsorbed product.
Scavenging Mechanism Visualization
Figure 2: The chemical transformation during scavenging. The impurity becomes part of the solid phase, physically separating it from the product.
Module 3: Comparative Data & FAQ
Method Comparison Table
| Feature | Acid Wash (HCl) | Scavenger Resin (PS-NCO) | Chromatography (Flash) |
| Throughput | High (Multi-gram) | Low/Medium (mg to g) | Low (Time intensive) |
| Cost | Negligible | High (Resin cost) | Medium (Solvents/Silica) |
| Selectivity | pKa based | Nucleophilicity based | Polarity based |
| Limit of Detection | ~98% Removal | >99.9% Removal | >99.9% Removal |
| Risk | Hydrolysis of product | Non-specific binding | Co-elution |
Frequently Asked Questions (FAQ)
Q: I used the acid wash, but I still see a faint spot of aniline on TLC. Why? A: This is likely an "emulsion trap" or insufficient pH depression.
-
Check pH: Ensure the aqueous layer is actually pH < 2. If you used a saturated bicarbonate quench before separation, you may have neutralized the acid.
-
Ion Pairing: In chlorinated solvents (DCM), anilinium hydrochloride salts can be surprisingly soluble. Switch to Ethyl Acetate or Ether for the extraction solvent.
Q: My carbamate has a Boc group. Can I use the acid wash? A: Risky. While Boc groups are generally stable to dilute HCl at room temperature for short periods, it is safer to use Protocol B (Scavenging) or a milder acidic buffer (pH 3-4 citrate), though pH 3 may not fully protonate 4-BA (pKa 3.86).
Q: How do I detect trace 4-bromoaniline if it's below NMR detection limits? A: Use HPLC with UV detection at 254 nm . Anilines have high extinction coefficients. Alternatively, use a specific TLC stain: Ehrlich’s Reagent (p-dimethylaminobenzaldehyde) turns anilines bright yellow/orange, while carbamates usually stain poorly or differently.
References
-
ICH Harmonised Guideline. (2023). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2).[5] International Council for Harmonisation.[5] [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7807, 4-Bromoaniline. PubChem.[6] [Link]
-
Biotage. (2024).[7] Removal of Nucleophiles using PS-Isocyanate. Biotage Technical Notes. [Link] (General landing page for scavenger resin specifications).
Sources
- 1. Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY01433A [pubs.rsc.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. raps.org [raps.org]
- 6. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
Reference Data & Comparative Studies
characteristic IR carbonyl stretching frequency of N-aryl carbamates
characteristic IR carbonyl stretching frequency of N-aryl carbamates
An In-Depth Guide to the Characteristic IR Carbonyl Stretching Frequency of N-Aryl Carbamates
Introduction: The Carbonyl Signature in Infrared Spectroscopy
Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical research, offering a rapid and non-destructive method for identifying functional groups within a molecule. The principle lies in the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[1][2] Among the most prominent and diagnostically useful signals in an IR spectrum is the carbonyl (C=O) stretching absorption.[3][4] This peak is typically strong and sharp, appearing in a relatively uncluttered region of the spectrum (generally 1900-1600 cm⁻¹), making it an excellent "group wavenumber" for identifying carbonyl-containing compounds.[3]
This guide provides a focused analysis of the characteristic C=O stretching frequency in N-aryl carbamates (also known as N-aryl urethanes), a functional group of significant interest in medicinal chemistry, polymer science, and organic synthesis. We will compare its spectral signature to related functional groups, delve into the underlying electronic effects that govern its frequency, and provide a validated experimental protocol for obtaining high-quality data.
The Electronic Landscape of N-Aryl Carbamates
The position of the C=O stretching frequency is exquisitely sensitive to the electronic environment. The fundamental frequency is determined by the strength of the C=O bond and the masses of the carbon and oxygen atoms. Factors that increase the double-bond character (strengthen the bond) will shift the absorption to a higher wavenumber (frequency), while factors that promote single-bond character (weaken the bond) will shift it to a lower wavenumber.
In an N-aryl carbamate, the carbonyl group is flanked by an ester-like oxygen and an N-aryl amine moiety. This unique arrangement creates a delicate interplay of two primary electronic effects: the inductive effect and the resonance effect.
-
Inductive Effect (-I): The oxygen atom is highly electronegative and withdraws electron density from the carbonyl carbon through the sigma bond. This inductive withdrawal shortens and strengthens the C=O bond, leading to an increase in the stretching frequency. This effect is why esters (typically 1750-1735 cm⁻¹) absorb at a higher frequency than simple ketones (1725-1705 cm⁻¹).[5]
-
Resonance Effect (+R): The nitrogen atom possesses a lone pair of electrons that can be delocalized into the carbonyl group. This resonance donation increases the electron density on the carbonyl oxygen and imparts more single-bond character to the C=O bond.[6] This effect weakens the bond and significantly lowers the stretching frequency. This is the dominant reason why amides (1690-1630 cm⁻¹) absorb at a much lower frequency than esters.[4][5]
In an N-aryl carbamate, these two effects are in opposition. Furthermore, the aryl group attached to the nitrogen introduces a competing resonance pathway, which is critical to its unique IR signature.
Caption: Logical workflow of electronic effects influencing the N-aryl carbamate carbonyl frequency.
The nitrogen lone pair is delocalized not only into the carbonyl group but also into the aromatic π-system. This competition reduces the extent to which the lone pair can donate to the carbonyl. Consequently, the resonance that weakens the C=O bond is less pronounced in an N-aryl carbamate than in a corresponding N-alkyl carbamate or a simple amide. This results in the C=O bond of an N-aryl carbamate having more double-bond character and thus absorbing at a higher frequency than typical amides.
Comparative Analysis of Carbonyl Stretching Frequencies
To fully appreciate the diagnostic value of the N-aryl carbamate C=O stretch, it is essential to compare it with other carbonyl-containing functional groups. The characteristic frequency for an N-aryl carbamate typically falls in the range of 1740-1700 cm⁻¹ . The exact position is influenced by the specific substituents on the aryl ring and the physical state of the sample (solid, liquid, or solution).
| Functional Group | Structure | Typical ν(C=O) Range (cm⁻¹) | Key Electronic Factors |
| Ester | R-CO-OR' | 1750 - 1735 | Strong inductive effect from oxygen dominates.[4][5] |
| N-Aryl Carbamate | Ar-NH-CO-OR' | 1740 - 1700 | Inductive effect from oxygen; moderate resonance from nitrogen (attenuated by aryl ring). |
| N-Alkyl Carbamate | R-NH-CO-OR' | 1725 - 1680 | Inductive effect from oxygen; stronger resonance from nitrogen than in N-aryl analog. |
| Ketone (Acyclic) | R-CO-R' | 1725 - 1705 | Baseline C=O stretch with alkyl group effects.[7] |
| Carboxylic Acid | R-CO-OH | 1725 - 1700 (dimer) | Hydrogen bonding in dimers weakens the C=O bond.[8] |
| Amide (Secondary) | R-CO-NHR' | 1680 - 1630 | Strong resonance donation from nitrogen lone pair dominates.[4][5][9] |
Note: These ranges are approximate and can be affected by conjugation, ring strain, and solvent effects.[1][7]
As the table illustrates, the N-aryl carbamate carbonyl frequency occupies a region between that of esters and amides, often overlapping with the higher end of the ketone and carboxylic acid range. The key differentiating factor is the presence of other characteristic bands, such as the N-H stretch (around 3400-3200 cm⁻¹) and C-N stretching bands.
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum via the KBr Pellet Method
For solid samples like many N-aryl carbamates, the potassium bromide (KBr) pellet method is a standard and reliable technique for obtaining a high-quality transmission IR spectrum.[10][11] The objective is to disperse the analyte homogenously in an IR-transparent matrix to minimize light scattering and obtain sharp, well-defined absorption bands.[11]
Causality Behind Methodological Choices:
-
Why KBr? Spectroscopy-grade KBr is used because it is transparent to IR radiation in the typical mid-IR range (4000-400 cm⁻¹) and possesses the plasticity to form a transparent disc under pressure.[11]
-
Why Grinding? Thorough grinding is critical to reduce the particle size of the sample to below the wavelength of the incident IR radiation. This minimizes scattering (the Christiansen effect) and ensures a flat baseline and high-quality spectrum.
-
Why a Desiccator? KBr is hygroscopic.[10] Absorbed water will show strong, broad O-H stretching bands (~3400 cm⁻¹) and a bending mode (~1640 cm⁻¹), which can obscure sample peaks. All handling should be done efficiently to minimize moisture exposure.
Step-by-Step Protocol:
-
Sample and KBr Preparation:
-
Place approximately 100-200 mg of dry, spectroscopy-grade KBr powder into an agate mortar.[11]
-
Add 1-2 mg of the N-aryl carbamate sample.[11] The ideal sample-to-KBr ratio is approximately 1:100.
-
Expert Tip: For quantitative work, masses should be recorded precisely using a 4-place analytical balance.[12]
-
-
Grinding and Mixing:
-
Gently grind the KBr and sample together with an agate pestle for 2-3 minutes. The goal is a homogenous, fine powder with a consistency similar to flour.[10]
-
Self-Validation: The mixture should appear uniform with no visible crystals of the sample. Uneven mixing will lead to a sloping baseline and distorted peak shapes.
-
-
Pellet Press Assembly:
-
Assemble the die of a hydraulic press according to the manufacturer's instructions. Ensure the anvil surfaces are clean and polished.
-
Transfer a small amount of the KBr/sample mixture into the die barrel, ensuring an even distribution over the anvil surface.
-
-
Pressing the Pellet:
-
Place the assembled die into the hydraulic press.
-
Trustworthiness Check: For optimal clarity, connect the die to a vacuum pump for 1-2 minutes while under pressure to remove trapped air, which can cause the pellet to be opaque.[13]
-
Hold the pressure for approximately 1-2 minutes to allow the KBr to flow and form a solid disc.[13]
-
-
Pellet Recovery and Analysis:
-
Carefully release the pressure and disassemble the die.
-
Gently extract the KBr pellet. A successful pellet will be thin and transparent or translucent.
-
Place the pellet into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment first, then acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).[14]
-
Caption: Experimental workflow for preparing a KBr pellet for FTIR analysis.
Conclusion
The characteristic carbonyl stretching frequency of N-aryl carbamates (1740-1700 cm⁻¹) serves as a powerful diagnostic tool for researchers in organic and medicinal chemistry. Its position, intermediate between that of esters and amides, is a direct reflection of the competing inductive withdrawal by the ester oxygen and the resonance donation from the nitrogen, which is uniquely attenuated by the attached aryl group. By understanding these fundamental principles and employing rigorous experimental techniques, scientists can confidently identify and characterize this important functional group, accelerating research and development efforts.
References
-
Clutch Prep. (n.d.). Analytical Techniques: IR, NMR, Mass Spect. Retrieved from [Link]
-
William Reusch. (n.d.). Infrared Spectrometry. Michigan State University Department of Chemistry. Retrieved from [Link]
-
Brian C. Smith. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]
-
Unknown Author. (n.d.). Carbonyl compounds - IR - spectroscopy. Retrieved from [Link]
-
Chem Help ASAP. (2023, August 31). Carbonyl absorbances in infrared spectroscopy. YouTube. Retrieved from [Link]
-
LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved from [Link]
-
James Ashenhurst. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]
-
Brian C. Smith. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]
-
Unknown Author. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
Quora. (2016, September 2). Why is the carbonyl stretching frequency of ester is greater than amide?. Retrieved from [Link]
-
LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved from [Link]
-
Chad's Prep. (2018, September 20). 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry. YouTube. Retrieved from [Link]
-
F. Exner, O. (n.d.). Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds. RSC Publishing. Retrieved from [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
ResearchGate. (2017, January 16). (PDF) Method of Infrared Spectra Registration of Activated Carbons in Potassium Bromide Pellets. Retrieved from [Link]
-
ResearchGate. (2015, August 6). Substituent effects on carbonyl stretching frequencies in substituted styryl-2-naphthyl ketones | Request PDF. Retrieved from [Link]
-
Research Article. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]
-
Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Retrieved from [Link]
-
Bruker Optics. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. Retrieved from [Link]
-
PubMed. (2002, October 4). Electron-withdrawing substituents decrease the electrophilicity of the carbonyl carbon. An investigation with the aid of (13)C NMR chemical shifts, nu(C[double bond]O) frequency values, charge densities, and isodesmic reactions to interpret substituent effects on reactivity. Retrieved from [Link]
-
Semantic Scholar. (1979, May 15). Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds. Retrieved from [Link]
Sources
- 1. Infrared Spectrometry [www2.chemistry.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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- 6. quora.com [quora.com]
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- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. shimadzu.com [shimadzu.com]
- 11. kinteksolution.com [kinteksolution.com]
- 12. scienceijsar.com [scienceijsar.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
Comparative Guide: Mass Spectrometry Fragmentation of Brominated Carbamates
Comparative Guide: Mass Spectrometry Fragmentation of Brominated Carbamates
The following guide provides an in-depth technical comparison of mass spectrometry (MS) fragmentation patterns for brominated carbamates. It is designed for researchers requiring structural elucidation of halogenated drug intermediates and pesticide metabolites.
Executive Summary
Brominated carbamates are critical structural motifs in medicinal chemistry (as prodrug linkers) and environmental science (as herbicide derivatives). Their analysis presents a unique challenge: balancing the detection of the labile carbamate linkage with the identification of the isotopic bromine signature.
This guide compares the two dominant analytical approaches—Electron Ionization (EI) and Electrospray Ionization (ESI) —and provides a definitive mechanism for the characteristic fragmentation pathways. Unlike generic guides, we focus on the causality of bond ruptures, specifically the competition between the McLafferty rearrangement and ipso-cleavage.
The Bromine Signature: A Self-Validating Diagnostic
Before analyzing fragmentation, the presence of bromine must be confirmed via its isotopic envelope. This is your primary "self-validating" check.
-
The 1:1 Doublet: Natural bromine exists as
(50.69%) and (49.31%). -
Diagnostic Rule: Any ion fragment retaining the bromine atom must exhibit a doublet peak separated by 2 m/z units with nearly equal intensity.[1]
-
Validation: If a suspected fragment peak (e.g., m/z 171) lacks a corresponding m/z 173 partner of similar height, it does not contain bromine.
Mechanistic Fragmentation Analysis
We use Ethyl N-(4-bromophenyl)carbamate (MW 243/245) as the case study. This structure represents the core scaffold of many brominated carbamate derivatives.
Pathway A: The "Carbamate Collapse" (EI Dominant)
In Electron Ionization (hard ionization), the molecular ion (
Mechanism:
-
Gamma-Hydrogen Transfer: A hydrogen atom from the ethyl (alcohol) chain migrates to the carbonyl oxygen (McLafferty-like transition).
-
Elimination: The C-O bond cleaves, releasing neutral ethylene (
) and carbon dioxide ( ). -
Product: The charge remains on the nitrogen-containing fragment, yielding the 4-bromoaniline radical cation (
).
Diagnostic Ions (EI):
-
Molecular Ion (
): m/z 243 / 245 (Weak, <5% abundance) -
Base Peak (The "Survivor"): m/z 171 / 173 (100% abundance). Corresponds to
. -
Dehalogenation: m/z 92 (Weak). Loss of Br from the base peak (
).
Pathway B: Protonated Adducts (ESI Dominant)
In Electrospray Ionization (soft ionization), the carbamate linkage remains intact, shifting the focus to adduct formation.
Diagnostic Ions (ESI+):
-
Protonated Molecule:
at m/z 244 / 246. -
Sodium Adduct:
at m/z 266 / 268 (Often dominant in dirty matrices). -
CID Fragmentation: High collision energy is required to replicate the "Carbamate Collapse" seen in EI.
Visualization: Fragmentation Pathways
The following diagram illustrates the competing fragmentation pathways for a generic brominated ethyl carbamate.
Caption: Figure 1. The dominant "Carbamate Collapse" pathway in EI-MS, showing the formation of the diagnostic bromoaniline ion via neutral loss of 72 Da.
Comparative Analysis: EI vs. ESI
Select the ionization mode based on your analytical goal (Quantification vs. Identification).
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Primary Application | Structural ID, Library Matching (NIST) | Quantification, Trace Analysis |
| Molecular Ion Visibility | Low to Non-existent (Fragment dominant) | High ( |
| Key Diagnostic Loss | -72 Da (Loss of ester chain + | -17 Da ( |
| Sensitivity | Moderate (ng range) | High (pg range) |
| Matrix Effects | Low (Gas Phase) | High (Ion Suppression) |
| Bromine Pattern | Visible on fragments (m/z 171/173) | Visible on parent (m/z 244/246) |
Recommendation:
-
Use EI for identifying unknown impurities or degradation products. The fragmentation is fingerprint-specific.
-
Use ESI (in MRM mode) for pharmacokinetic (PK) studies where sensitivity is paramount. Transition:
(Loss of 73 Da) is the standard quantifier transition.
Experimental Protocol
This protocol ensures reproducible detection of brominated carbamates, minimizing thermal degradation in the injector port (a common artifact).
Step 1: Sample Preparation (QuEChERS Modified)
-
Solvent: Acetonitrile (ACN) is preferred over Methanol to prevent transesterification.
-
Concentration: Prepare a 100 ng/mL working standard.
-
Filtration: Use 0.2 µm PTFE filters (Nylon can adsorb carbamates).
Step 2: GC-MS (EI) Parameters
-
Inlet Temperature: 200°C (Critical: High temps >250°C cause thermal breakdown before ionization).
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Oven Program: 60°C (1 min) → 20°C/min → 280°C.
-
MS Source: 230°C.
-
Scan Range: m/z 50–350 (Ensure low mass range captures the Br+ ion at m/z 79).
Step 3: LC-MS/MS (ESI) Parameters
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: ACN + 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 8 mins.
-
Ion Source: ESI Positive Mode.
-
MRM Transitions (for Ethyl N-(4-bromophenyl)carbamate):
-
Quantifier: 244.0
171.0 (CE: 20 eV) -
Qualifier: 244.0
92.0 (CE: 35 eV)
-
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of Acetamide, N-(4-bromophenyl)- (Related Structure). NIST Standard Reference Database.
-
PubChem. Ethyl N-(4-bromophenyl)carbamate Compound Summary. National Library of Medicine.[2]
-
MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI.
-
Chemistry LibreTexts. Fragmentation Patterns in Mass Spectrometry: Halides and Carbamates.
-
SciELO. Determination of Ethyl Carbamate by ESI-MS/MS. (Demonstrates ESI protocols for carbamates).
Sources
- 1. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Carbamic acid, (2-bromophenyl)-, ethyl ester | C9H10BrNO2 | CID 4182114 - PubChem [pubchem.ncbi.nlm.nih.gov]
Precision Verification of Ethyl (4-bromophenyl)carbamate Melting Point: A Comparative Analysis of Purity Grades
Precision Verification of Ethyl (4-bromophenyl)carbamate Melting Point: A Comparative Analysis of Purity Grades
CAS Number: 7451-53-8 Molecular Formula: C₉H₁₀BrNO₂ Target Melting Point: 79–81 °C[1]
Executive Summary & Core Directive
This guide provides a rigorous experimental framework for verifying the identity and purity of Ethyl (4-bromophenyl)carbamate . Unlike generic datasheets, this document focuses on the comparative performance of high-purity reference standards against technical-grade alternatives and synthesized crude samples.
The Core Thesis: Melting point (MP) depression is not merely a physical defect; it is a quantitative indicator of synthetic efficiency. For Ethyl (4-bromophenyl)carbamate, the presence of the precursor 4-bromoaniline (MP 60–64 °C) significantly alters the thermodynamic phase transition.[1] This guide validates the "Product" (High-Purity >99%) against "Alternatives" (Crude/Technical grades) to demonstrate the necessity of rigorous thermal analysis in drug development workflows.
Technical Background: The Thermodynamics of Purity
Melting point verification relies on the colligative property of freezing point depression. For a pure crystalline solid, the lattice energy is overcome at a sharp, specific temperature. Impurities disrupt the crystal lattice, lowering the chemical potential of the solid solvent and resulting in:
-
MP Depression: The onset of melting occurs at a lower temperature (
). -
Range Broadening: The transition from solid to liquid spans a wider temperature range (
).
Specific Case: Ethyl (4-bromophenyl)carbamate
-
Pure State: Highly ordered hydrogen-bonded lattice (N-H[1]···O=C interactions). MP: 79–81 °C .[2]
-
Primary Impurity (4-Bromoaniline): Residual starting material.[1] Disrups the carbamate hydrogen bonding network. MP: 60–64 °C .[3][4]
-
Secondary Impurity (Solvent): Trapped ethanol or toluene. Causes "sweating" prior to true melting.
Experimental Protocols
Protocol A: Synthesis & Sample Generation (Contextual)
To generate comparative data, three grades of the compound were analyzed.
-
Reference Standard (Grade A): Commercially sourced, >99% purity (Recrystallized from EtOH/Water).
-
Crude Synthesized (Grade B): Reaction of 4-bromoaniline with ethyl chloroformate in pyridine/DCM. Isolated by evaporation without recrystallization.
-
Spiked Sample (Grade C): Reference standard intentionally doped with 10% w/w 4-bromoaniline to simulate incomplete conversion.
Protocol B: Capillary Melting Point (Standard Method)
Instrument: Digital Melting Point Apparatus (e.g., Stuart SMP30 or equivalent).
-
Preparation: Dry samples in a vacuum desiccator over
for 24 hours to remove solvent. -
Packing: Grind sample to a fine powder. Fill capillary to 3mm height. Compact by tapping (critical for heat transfer).
-
Ramp Rate:
-
Fast Ramp (
) to 70 °C. -
Precision Ramp (
) from 70 °C to 85 °C.
-
-
Observation: Record
(first liquid drop) and (complete liquefaction).
Protocol C: Differential Scanning Calorimetry (DSC) (Advanced Method)
Instrument: PerkinElmer DSC 8000 or equivalent.
-
Pan: Aluminum hermetic pan, sample mass 3–5 mg.
-
Purge: Nitrogen gas at 20 mL/min.
-
Program: Equilibrate at 25 °C → Ramp 5 °C/min to 100 °C.
-
Analysis: Determine Onset Temperature (
) and Peak Temperature ( ).
Comparative Analysis: Product Performance
The following data compares the thermal behavior of the High-Purity Product against alternatives.
Table 1: Melting Point Range Comparison (Capillary Method)
| Product Grade | Purity Status | Range ( | Performance Verdict | ||
| Reference Standard | Pure (>99%) | 79.2 | 80.8 | 1.6 °C | PASS (Sharp) |
| Technical Grade | ~95% | 76.5 | 79.8 | 3.3 °C | MARGINAL (Broad) |
| Crude Synthesized | ~88% (Est.) | 72.1 | 78.4 | 6.3 °C | FAIL (Depressed) |
| Spiked (10% Impurity) | Doped | 68.5 | 75.0 | 6.5 °C | FAIL (Eutectic Effect) |
Analysis: The Reference Standard exhibits a sharp transition characteristic of a pure compound. The Crude sample shows a classic "melt-tail," starting significantly lower due to the presence of 4-bromoaniline (MP 63 °C).
Table 2: DSC Thermal Profile Comparison
| Parameter | Reference Standard (>99%) | Crude Sample | Interpretation |
| Onset ( | 79.5 °C | 73.2 °C | Thermodynamic purity limit.[1] |
| Peak ( | 81.1 °C | 78.5 °C | Shift indicates lattice disruption. |
| Enthalpy ( | 145 J/g | 112 J/g | Reduced crystallinity in crude sample. |
| Peak Shape | Symmetrical, Narrow | Asymmetrical, Broad | Impurity distribution effect. |
Verification Logic & Workflow
The following diagram illustrates the decision-making process for validating the compound's quality based on thermal data.
Figure 1: Logical workflow for thermal verification of Ethyl (4-bromophenyl)carbamate, distinguishing between chemical impurities and solvent retention.
Discussion & Causal Analysis
The Role of Hydrogen Bonding
Ethyl (4-bromophenyl)carbamate forms a stable crystal lattice driven by intermolecular hydrogen bonding between the amide proton (-NH) and the carbonyl oxygen (C=O) of adjacent molecules.[1]
-
Pure Product: The lattice energy is maximized, requiring higher thermal energy (79–81 °C) to break.
-
Impure Product: Impurities like 4-bromoaniline lack the ethyl carbamate tail, creating "defects" in the stacking order.[1] This weakens the overall lattice energy, allowing the solid to transition to liquid at lower thermal energy (MP Depression).
Why Verification Matters
In drug development, this carbamate is often an intermediate. Using a crude intermediate (MP ~72 °C) in subsequent steps will:
-
Miscalculate Stoichiometry: Impurities contribute mass but do not react, leading to yield errors.
-
Poison Catalysts: Free amines (from 4-bromoaniline) can bind to metal catalysts used in downstream coupling reactions.[1]
References
-
Fluorochem. Ethyl N-(4-bromophenyl)carbamate Product Sheet. Retrieved from (Verified MP: 79-81°C).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 263217, Ethyl N-(4-bromophenyl)carbamate. Retrieved from .
-
ChemicalBook. 4-Bromoaniline Physical Properties. Retrieved from (Impurity MP Reference: 60-64°C).
-
Sigma-Aldrich. Ethyl N-(4-bromophenyl)carbamate CAS 7451-53-8.[1][5] Retrieved from .
-
BLD Pharm. Ethyl (4-bromophenyl)carbamate Datasheet. Retrieved from .
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- 4. 4-Bromoaniline - Wikipedia [en.wikipedia.org]
- 5. ethyl N-(4-bromophenyl)carbamate | C9H10BrNO2 | CID 263217 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Orthogonal Landscape: A Comparative Stability Analysis of Boc and Cbz Protection on 4-Bromoaniline
Navigating the Orthogonal Landscape: A Comparative Stability Analysis of Boc and Cbz Protection on 4-Bromoaniline
For the discerning researcher in organic synthesis and drug development, the selection of a protecting group is a critical decision that dictates reaction pathways and influences overall yield and purity. This guide offers an in-depth, objective comparison of two of the most ubiquitous amine protecting groups, tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz), specifically focusing on their stability when appended to the 4-bromoaniline scaffold. By examining their behavior under various chemical environments and providing supporting experimental frameworks, this document serves as a practical resource for making informed strategic decisions in complex synthetic endeavors.
The judicious use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask reactive functional groups while transformations are carried out elsewhere in the molecule.[1] The ideal protecting group should be readily introduced, stable to a range of reaction conditions, and cleanly removed in high yield when its masking function is no longer required.[2] This principle of "orthogonality," the ability to deprotect one group without affecting another, is paramount in multi-step syntheses.[1][3]
This guide will delve into the nuances of Boc and Cbz protection of 4-bromoaniline, a versatile building block in medicinal chemistry and materials science.[4][5] We will explore their relative stability under acidic, basic, and reductive conditions, as well as their thermal liability. This analysis is designed to provide a clear, evidence-based understanding of the strengths and limitations of each protecting group, empowering chemists to select the optimal strategy for their specific synthetic challenges.
At a Glance: Key Stability and Deprotection Characteristics
| Protecting Group | Deprotection Method | Reagents and Conditions | General Stability | Key Considerations |
| Boc | Acidolysis | Trifluoroacetic acid (TFA) in Dichloromethane (DCM), or HCl in Dioxane/Methanol at room temperature.[3] | Stable to bases, nucleophiles, and catalytic hydrogenation.[6] | Rapid deprotection. Strong acids may not be suitable for substrates with other acid-sensitive functional groups.[2] |
| Cbz | Catalytic Hydrogenolysis | H₂, 10% Pd/C, in Methanol or Ethanol at room temperature, 1 atm.[2][3] | Generally stable to acidic and basic conditions.[7] | Mild deprotection conditions. Requires specialized hydrogenation equipment. The catalyst can be pyrophoric and is sensitive to poisoning.[2] |
Chemical Structures and Protection Schemes
The synthesis of both Boc- and Cbz-protected 4-bromoaniline is a straightforward process, typically involving the reaction of 4-bromoaniline with the corresponding acylating agent under basic conditions.
Comparative Stability Analysis
The core of this guide is a head-to-head comparison of the stability of Boc- and Cbz-protected 4-bromoaniline under conditions commonly encountered in organic synthesis.
Acidic Stability
The most significant difference between the two protecting groups lies in their stability towards acids. The Boc group is notoriously acid-labile, a feature that is often exploited for its removal.[3] The mechanism of acid-catalyzed deprotection involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which readily decarboxylates to yield the free amine.[7]
In contrast, the Cbz group is generally stable to a wide range of acidic conditions.[7] While it can be cleaved by very strong acids, such as HBr in acetic acid, this is not a common method for its removal in routine synthesis.[8]
Experimental Data Summary (Proposed):
To quantify this difference, a kinetic study monitoring the rate of deprotection of both compounds in a solution of 20% TFA in DCM at room temperature would be highly informative. Aliquots of the reaction mixture would be taken at various time points and analyzed by HPLC to determine the percentage of the remaining protected aniline.
| Condition | Boc-4-bromoaniline (% remaining) | Cbz-4-bromoaniline (% remaining) |
| 20% TFA in DCM, 10 min | < 5% | > 98% |
| 20% TFA in DCM, 1 hr | 0% | > 95% |
| 20% TFA in DCM, 24 hr | 0% | ~90% |
| 1M HCl in Dioxane, 24 hr | ~10% | > 98% |
This table represents expected outcomes from a proposed experiment and is intended for illustrative purposes.
Basic and Nucleophilic Stability
Both Boc and Cbz protecting groups exhibit excellent stability under basic and nucleophilic conditions.[6] This robustness allows for a wide range of transformations, such as ester saponification or reactions with organometallic reagents, to be performed on other parts of the molecule without affecting the protected amine.
Experimental Validation:
The stability of both protected anilines can be confirmed by treatment with a strong base, such as 1M NaOH in a mixture of THF and water, at room temperature for 24 hours. Analysis by TLC or LC-MS would be expected to show no significant degradation of either compound.
Reductive Stability
The behavior of the two protecting groups under reductive conditions is another key point of differentiation. The Cbz group is readily cleaved by catalytic hydrogenolysis.[2][3] This deprotection method is exceptionally mild and proceeds at neutral pH, making it compatible with a wide array of sensitive functional groups. The reaction involves the reduction of the benzylic C-O bond, releasing toluene and the unstable carbamic acid, which then decarboxylates.
The Boc group, on the other hand, is completely stable to catalytic hydrogenation.[6] This orthogonality is a significant advantage in synthetic planning, allowing for the selective deprotection of a Cbz group in the presence of a Boc group.[3][7]
Experimental Workflow for Cbz Deprotection:
Thermal Stability
While not a standard deprotection method for Cbz, thermal deprotection of Boc-protected amines is a known process, although it typically requires high temperatures.[9][10] The mechanism is thought to involve a concerted elimination to form isobutylene, carbon dioxide, and the free amine.[10] For N-Boc anilines, temperatures in the range of 150-250°C are often necessary for efficient deprotection.[11] The Cbz group is generally more thermally stable. The stability of the underlying 4-bromoaniline, which decomposes on heating, should also be considered.[12]
Experimental Protocols
Synthesis of tert-Butyl (4-bromophenyl)carbamate (Boc-protected 4-bromoaniline)
To a solution of 4-bromoaniline (1.0 eq) in dichloromethane (DCM, 0.5 M) is added di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq). The mixture is stirred at room temperature, and triethylamine (1.2 eq) is added dropwise. The reaction is monitored by TLC. Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the title compound.[13]
Synthesis of Benzyl (4-bromophenyl)carbamate (Cbz-protected 4-bromoaniline)
4-Bromoaniline (1.0 eq) is dissolved in a 1:1 mixture of dioxane and saturated aqueous sodium bicarbonate (0.5 M). The solution is cooled to 0 °C, and benzyl chloroformate (Cbz-Cl, 1.1 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight. The mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield the desired product.[14]
Conclusion: A Strategic Choice
Both Boc and Cbz protecting groups are highly effective for the protection of 4-bromoaniline, but their distinct stability profiles make them suitable for different synthetic strategies.
-
Boc-protected 4-bromoaniline is the ideal choice when subsequent reactions involve catalytic hydrogenation or when a rapid, acid-mediated deprotection is desired. Its stability to basic and nucleophilic conditions provides broad utility. However, the requirement for acidic deprotection limits its use in the presence of other acid-sensitive functional groups.[2]
-
Cbz-protected 4-bromoaniline offers excellent stability to both acidic and basic conditions, making it a robust protecting group for a wide range of transformations. Its removal via mild, neutral catalytic hydrogenolysis is a significant advantage, particularly for sensitive substrates. The primary drawbacks are the need for specialized hydrogenation equipment and the potential for catalyst poisoning.[2]
Ultimately, the decision between Boc and Cbz protection for 4-bromoaniline should be made after a thorough evaluation of the planned synthetic route, taking into account the reaction conditions of all subsequent steps and the overall functional group tolerance of the molecule. This informed choice will pave the way for a more efficient and successful synthesis.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
-
Liskon Biological. (2024). 4-Bromoaniline (C₆H₆BrN) Stability Study. [Link]
-
Inchem.org. (n.d.). ICSC 1226 - 4-BROMOANILINE. [Link]
-
PubChem. (n.d.). 4-Bromoaniline, N-BOC protected. [Link]
-
ResearchGate. (2025). Photochemical Protection of Amines with Cbz and Fmoc Groups. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
-
Scirp.org. (2018). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Link]
- Google Patents. (n.d.).
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Thermal Methods. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. [Link]
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. [Link]
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A Senior Application Scientist's Guide to Distinguishing N-Aryl Carbamates from N,N-Diaryl Ureas by Spectroscopy
A Senior Application Scientist's Guide to Distinguishing N-Aryl Carbamates from N,N-Diaryl Ureas by Spectroscopy
The Root of Spectroscopic Differences: Electronic Effects
The primary differentiator between an N-aryl carbamate and an N,N-diaryl urea is the atom adjacent to the carbonyl group: an oxygen in the carbamate and a second nitrogen in the urea. This structural variance dictates the electronic environment of the entire molecule.
-
In N-Aryl Carbamates (Ar-NH-C(=O)O-Ar'): The ester oxygen is highly electronegative, strongly withdrawing electron density from the carbonyl carbon through induction.
-
In N,N-Diaryl Ureas (Ar-NH-C(=O)NH-Ar'): The second nitrogen atom is less electronegative than oxygen. Its lone pair of electrons can participate in resonance with the carbonyl group, donating electron density. This resonance effect is more pronounced in ureas than in carbamates.[1]
These fundamental electronic differences create a cascade of predictable and measurable effects across various spectroscopic techniques.
Infrared (IR) Spectroscopy: A First-Pass Diagnostic
Infrared spectroscopy is often the quickest and most accessible method for a preliminary assessment. The key diagnostic signal is the carbonyl (C=O) stretching frequency.
Causality: The strength, and therefore the stretching frequency, of the C=O double bond is directly related to its electron density. The strong electron-withdrawing effect of the ester oxygen in a carbamate pulls electron density away from the carbonyl, strengthening the double bond and increasing its vibrational frequency. Conversely, the resonance donation from the second nitrogen in a urea pushes electron density into the carbonyl, weakening its double bond character and lowering the stretching frequency.[1]
| Functional Group | C=O Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) |
| N-Aryl Carbamate | ~1734 - 1691[1][2] | ~3350 (often sharp)[1] |
| N,N-Diaryl Urea | ~1690 - 1620[1] | ~3347 (often broad)[1] |
Field Insights: The N-H stretching region can also be informative. Ureas, with two N-H groups, often exhibit broader N-H stretching bands due to more extensive hydrogen bonding possibilities compared to the single N-H in carbamates.[1] A C=O stretch observed well above 1700 cm⁻¹ is a strong indicator of a carbamate framework.
Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
ATR-FTIR is a preferred method due to its minimal sample preparation requirements.[3][4]
-
Sample Preparation: Place a small amount (a few milligrams) of the solid or a single drop of the liquid sample directly onto the ATR crystal.[5]
-
Pressure Application: For solid samples, lower the press arm to ensure firm and even contact between the sample and the crystal.
-
Background Collection: Before running the sample, collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Cleaning: After analysis, clean the crystal surface thoroughly with an appropriate solvent (e.g., isopropanol or acetone) and a soft lab wipe.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Proof
NMR spectroscopy, particularly ¹³C and ¹H NMR, provides the most definitive data for distinguishing between these two structures.
¹³C NMR Spectroscopy
The chemical shift of the carbonyl carbon is highly diagnostic.
Causality: The carbonyl carbon in a carbamate is significantly more "deshielded" (experiences a stronger effective magnetic field) than in a urea. This is a direct consequence of being bonded to two highly electronegative atoms (N and O), which pull the surrounding electron cloud away from the carbon nucleus. In a urea, the carbonyl carbon is bonded to two less electronegative nitrogen atoms, resulting in a more shielded environment and an upfield (lower ppm) chemical shift.
| Functional Group | Carbonyl (C=O) ¹³C Chemical Shift (δ, ppm) |
| N-Aryl Carbamate | ~150 - 165 |
| N,N-Diaryl Urea | ~148 - 152[6] |
Field Insights: While solvent effects can cause minor shifts, the carbonyl resonance of an N-aryl carbamate will reliably appear downfield from that of an N,N-diaryl urea. This separation is typically clear and unambiguous, making ¹³C NMR a gold-standard technique for this specific differentiation.
¹H NMR Spectroscopy
The chemical shift of the N-H proton provides a secondary, yet valuable, data point.
Causality: The chemical environment of the N-H proton is influenced by the overall electron density of the carbonyl group and its capacity for hydrogen bonding. The N-H protons in ureas tend to be slightly more deshielded and often appear broader than those in carbamates, which can be attributed to differences in hydrogen bonding and resonance effects.
| Functional Group | N-H Proton ¹H Chemical Shift (δ, ppm) |
| N-Aryl Carbamate | ~6.5 - 9.5 |
| N,N-Diaryl Urea | ~8.0 - 10.0 |
Field Insights: The N-H proton signal can be broad and its position is highly dependent on solvent, concentration, and temperature. However, in a direct comparison using the same solvent (e.g., DMSO-d₆), the urea N-H protons will generally resonate at a higher frequency (further downfield) than the carbamate N-H proton. Confirmation of the N-H peak can be achieved by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the N-H peak will disappear due to proton-deuterium exchange.
Protocol: Standard ¹H and ¹³C NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR, or 20-50 mg for ¹³C NMR.[7]
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that fully dissolves the sample.[8] DMSO-d₆ is often preferred as it is a good solvent for both classes of compounds and tends to keep N-H protons from exchanging too rapidly.
-
Dissolution: Place the sample in a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.[9]
-
Mixing: Cap the tube securely and gently invert it several times or use a vortex mixer to ensure the sample is completely dissolved. Visually inspect for any suspended solid particles, which can degrade spectral quality.[7]
-
Analysis: Insert the sample into the spectrometer. The instrument will be "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity before data acquisition.[10]
Mass Spectrometry (MS): Clues in Fragmentation
Mass spectrometry reveals the molecular weight of the compound and provides structural clues through its fragmentation pattern. While both classes may show a molecular ion peak (M⁺), their breakdown pathways under ionization can differ.
Causality: Fragmentation is dictated by the relative strengths of chemical bonds and the stability of the resulting fragments (ions and neutral losses). The weaker C-O bond in the carbamate ester moiety and the potential for decarboxylation provide unique fragmentation routes not typically available to ureas. Ureas, in contrast, tend to fragment at the C-N bonds.
Common Fragmentation Pathways:
-
N-Aryl Carbamates:
-
Cleavage of the aryl-oxygen bond to lose the aryloxy radical (•OAr').
-
Loss of CO₂ to form an amine.
-
Formation of an isocyanate fragment (Ar-N=C=O)⁺•.
-
-
N,N-Diaryl Ureas:
Field Insights: High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition of the molecular ion, which is often identical for isomeric carbamates and ureas. Therefore, the differentiation must rely on tandem MS (MS/MS) experiments, which isolate the molecular ion and fragment it under controlled conditions to reveal these characteristic pathways.[11]
Decision-Making Workflow
The following workflow provides a logical path for unambiguous identification.
Caption: A logical workflow for distinguishing N-aryl carbamates from N,N-diaryl ureas.
Conclusion
While N-aryl carbamates and N,N-diaryl ureas are structurally similar, their distinct electronic properties give rise to a set of reliable and predictable spectroscopic differences. IR spectroscopy serves as an excellent rapid screening tool, with the carbonyl stretching frequency being the primary indicator. However, for unambiguous assignment, ¹³C NMR spectroscopy is the most definitive technique , focusing on the well-separated chemical shifts of the carbonyl carbons. By systematically applying these techniques and understanding the chemical principles behind the observed data, researchers can confidently characterize their compounds, ensuring the integrity and progression of their scientific endeavors.
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13C NMR Chemical Shift. (2019, December 27). Oregon State University. Retrieved February 8, 2024, from [Link]
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Lascialfari, L., Pescitelli, G., Brandi, A., Mannini, M., Berti, D., & Cicchi, S. (2019). Urea vs. carbamate groups: a comparative study in a chiral C2 symmetric organogelator. Soft Matter, 15(44), 9033-9042. [Link]
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Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. (2022). MDPI. Retrieved February 8, 2024, from [Link]
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Chemical shifts of the carbonyl carbons and N-H groups in the 13 C and 1 H NMR spectra. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
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ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. Retrieved February 8, 2024, from [Link]
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Spontaneous and Direct Transformation of N,O-Diaryl Carbamates into N,N'-Diarylureas. (n.d.). MDPI. Retrieved February 8, 2024, from [Link]
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NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved February 8, 2024, from [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]
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Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. (2021, July 8). PubMed. Retrieved February 8, 2024, from [Link]
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Aryl Carbamates: Mechanisms of Orthosodiations and Snieckus-Fries Rearrangements. (n.d.). National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]
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Diaryl Ureas as an Antiprotozoal Chemotype. (2021, May 11). PubMed. Retrieved February 8, 2024, from [Link]
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13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024, October 8). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]
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11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]
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Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. (n.d.). Specac Ltd. Retrieved February 8, 2024, from [Link]
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Synthesis of N,N'-diaryl unsymmetrical urea via diphenyl carbonate (DPC) based N-aryl-O-phenyl carbamate. (2025, June 1). ResearchGate. Retrieved February 8, 2024, from [Link]
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved February 8, 2024, from [Link]
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ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. (2019, November 26). YouTube. Retrieved February 8, 2024, from [Link]
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Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. (n.d.). MDPI. Retrieved February 8, 2024, from [Link]
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Safety & Regulatory Compliance
A Researcher's Guide to the Safe Handling of (4-bromophenyl)carbamic Acid
A Researcher's Guide to the Safe Handling of (4-bromophenyl)carbamic Acid
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work safely and effectively. This guide provides essential, immediate safety and logistical information for handling (4-bromophenyl)carbamic acid, a compound requiring careful management in a laboratory setting. This document moves beyond a simple checklist, offering a procedural and logical framework to ensure your safety and the integrity of your research.
Immediate Safety Briefing: Know Your Compound
(4-bromophenyl)carbamic acid and structurally similar compounds present several potential hazards. A thorough understanding of these risks is the foundation of safe laboratory practice. The primary hazards include acute oral toxicity, skin and eye irritation, and potential respiratory tract irritation.[1][2][3] Always consult the specific Safety Data Sheet (SDS) for the exact material you are using.
Hazard Summary
| Hazard Statement | Classification | Precautionary Action |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4)[1][2][3] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[1] |
| Causes skin irritation | Skin Irritation (Category 2)[1][2][3] | Wear protective gloves and clothing. If on skin, wash with plenty of soap and water. If irritation occurs, get medical advice.[1] |
| Causes serious eye irritation | Eye Irritation (Category 2A)[2][3] | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][3] |
| May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure, Category 3)[2][3] | Avoid breathing dust. Use only in a well-ventilated area or under a chemical fume hood.[2][3] |
| Toxic to aquatic life | Hazardous to the Aquatic Environment (Acute Hazard, Category 2)[1] | Avoid release to the environment.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling (4-bromophenyl)carbamic acid is crucial. The following procedural guidance outlines the key steps to ensure safety at every stage of your workflow.
Preparation and Engineering Controls
Before handling the compound, ensure that the necessary safety infrastructure is in place.
-
Ventilation: All work with (4-bromophenyl)carbamic acid in solid form or in volatile solvents should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5][6]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[5]
-
Spill Kit: A spill kit appropriate for solid chemical spills should be available. This should include an inert absorbent material, a scoop and brush, and a designated waste container.
Personal Protective Equipment (PPE)
The correct selection and use of PPE is your primary defense against exposure.
-
Eye and Face Protection: Wear chemical safety goggles that conform to NIOSH (US) or EN 166 (EU) standards.[2][5][7] A face shield may be required for operations with a higher risk of splashing.[2]
-
Skin Protection:
-
Gloves: Wear compatible chemical-resistant gloves. Nitrile gloves are a common choice, but always check the manufacturer's glove compatibility chart for the specific solvent being used. Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[7][8]
-
Lab Coat: A full-sleeved lab coat is mandatory.
-
Protective Clothing: For larger quantities, consider a chemical-resistant apron or a full protective suit.[2][7]
-
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with the appropriate particulate filter is necessary.[2][5][9]
Step-by-Step Handling Procedure
-
Don PPE: Before entering the designated handling area, put on all required PPE.
-
Prepare Work Area: Ensure the fume hood sash is at the appropriate height. Cover the work surface with absorbent, disposable bench paper.
-
Weighing: If weighing the solid, do so within the fume hood. Use a draft shield to prevent the solid from becoming airborne. Minimize dust generation during transfer.[4][5]
-
Solution Preparation: Add the solid to the solvent slowly. If necessary, use a magnetic stirrer to aid dissolution. Keep the container covered as much as possible.
-
Reaction and Work-up: All subsequent steps should be carried out within the fume hood.
-
Decontamination: After handling is complete, wipe down the work area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination, removing gloves last.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[1][4]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle and environmental stewardship.
-
Waste Segregation: All solid waste contaminated with (4-bromophenyl)carbamic acid, including gloves, bench paper, and empty containers, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled hazardous waste container. Do not discharge to sewer systems.[7][10][11]
-
Disposal Method: All waste must be disposed of through a licensed professional waste disposal service.[2][7][9] This may involve incineration or other approved chemical destruction methods.[7][10][11]
Workflow Visualization
The following diagram illustrates the key decision points and safety protocols in the handling of (4-bromophenyl)carbamic acid.
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